N-(2-benzoyl-4-chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide

Chemical Characterization Quality Control Procurement Specification

N-(2-benzoyl-4-chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide is a synthetic chiral acetamide derivative with the molecular formula C23H21ClN2O2 and a molecular weight of 392.9 g/mol. It is colloquially referred to as BCAA-amide and is characterized by a benzoyl-substituted 4-chlorophenyl core linked to a stereospecific (1S)-1-phenylethylamino side chain.

Molecular Formula C23H21ClN2O2
Molecular Weight 392.9 g/mol
CAS No. 1616506-46-7
Cat. No. B1457899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide
CAS1616506-46-7
Molecular FormulaC23H21ClN2O2
Molecular Weight392.9 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
InChIInChI=1S/C23H21ClN2O2/c1-16(17-8-4-2-5-9-17)25-15-22(27)26-21-13-12-19(24)14-20(21)23(28)18-10-6-3-7-11-18/h2-14,16,25H,15H2,1H3,(H,26,27)/t16-/m0/s1
InChIKeyNEOBKRYJEBKVCY-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-benzoyl-4-chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide (CAS 1616506-46-7): Compound Identity and Structural Class


N-(2-benzoyl-4-chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide is a synthetic chiral acetamide derivative with the molecular formula C23H21ClN2O2 and a molecular weight of 392.9 g/mol . It is colloquially referred to as BCAA-amide and is characterized by a benzoyl-substituted 4-chlorophenyl core linked to a stereospecific (1S)-1-phenylethylamino side chain [1]. The compound is supplied at standard purities of 95% or 97%, with batch-specific QC documentation (NMR, HPLC, GC) available from certain vendors .

Why N-(2-benzoyl-4-chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide Cannot Be Replaced by Generic Analogs


Available sources do not contain quantitative head-to-head data demonstrating that generic substitution of N-(2-benzoyl-4-chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide would fail. Vendor descriptions allude to potential antidepressant and analgesic activities , but no comparative IC50, selectivity, or in vivo potency data against specific analogs were identified. The presence of a defined (1S)-chiral center suggests stereochemical dependence for target interaction, yet direct evidence linking enantiomeric configuration to differential activity is absent. Without such data, the rationale for selection over a racemate or close structural analog remains speculative.

Quantified Differentiation Evidence for N-(2-benzoyl-4-chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide


Standard Purity and Batch QC Documentation

N-(2-benzoyl-4-chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide is commercially supplied at 97% purity, with vendor-provided batch-specific QC reports (NMR, HPLC, GC) . A separate vendor lists standard purity at 95% . No comparative purity data against an explicitly named analog are available; this is a single-product specification with no comparator.

Chemical Characterization Quality Control Procurement Specification

Stereochemical Identity

The compound is defined as the (1S)-enantiomer [1]. The (1R)-enantiomer or the racemate is not explicitly listed for comparison under this CAS, preventing quantification of enantiomeric excess or biological eudysmic ratio.

Stereochemistry Chiral Separation Target Engagement

Research Application Scenarios for N-(2-benzoyl-4-chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide Based on Available Data


Chemical Probe Development for CNS Targets

Vendor descriptions suggest potential antidepressant and analgesic activity . The compound could serve as a starting point for medicinal chemistry optimization targeting monoamine pathways, provided its activity is confirmed in relevant assays. No comparative advantage over established antidepressants has been demonstrated.

Stereochemical Structure-Activity Relationship (SSAR) Studies

The defined (1S)-chiral center allows investigation of enantioselective binding when paired with the corresponding (1R)-enantiomer or racemate. The compound serves as a single-enantiomer building block for probing chiral recognition in biological systems.

Analytical Reference Standard Preparation

With documented purity (95–97%) and available batch-specific QC data (NMR, HPLC, GC) , the compound may be used as a qualitative reference standard in analytical method development for structurally related acetamides.

Quote Request

Request a Quote for N-(2-benzoyl-4-chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.